2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde.
Synthesis of the Piperazinyl-Pyridazinyl Intermediate: This step involves the reaction of 4-methylpiperazine with 3-chloropyridazine to form 6-(4-methylpiperazin-1-yl)pyridazine.
Coupling Reaction: The final step is the coupling of the ethoxyphenyl intermediate with the piperazinyl-pyridazinyl intermediate in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperazinyl moieties.
Reduction: Reduction reactions can target the nitrogens in the piperazinyl and pyridazinyl rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the piperazinyl and pyridazinyl rings can yield various amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The piperazinyl-pyridazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of the ethoxyphenyl group and the piperazinyl-pyridazinyl moiety in 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide provides distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-3-32-22-9-7-19(8-10-22)17-25(31)26-21-6-4-5-20(18-21)23-11-12-24(28-27-23)30-15-13-29(2)14-16-30/h4-12,18H,3,13-17H2,1-2H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXWEIMARBOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.